6-Bromo-2-methylpyridine-3-sulfonyl chloride
Description
6-Bromo-2-methylpyridine-3-sulfonyl chloride is a halogenated pyridine derivative characterized by a pyridine ring substituted with a bromine atom at position 6, a methyl group at position 2, and a sulfonyl chloride group at position 3. The methyl group at position 2 distinguishes it from related derivatives, influencing electronic and steric properties. Sulfonyl chloride groups are highly reactive, making this compound valuable in synthesizing sulfonamides or sulfonate esters in pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
6-bromo-2-methylpyridine-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO2S/c1-4-5(12(8,10)11)2-3-6(7)9-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOBVOZFHKPRJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Br)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methylpyridine-3-sulfonyl chloride typically involves the bromination of 2-methylpyridine followed by sulfonylation. The reaction conditions often require the use of bromine and a sulfonyl chloride reagent under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for 6-Bromo-2-methylpyridine-3-sulfonyl chloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of industrial-grade reagents and equipment to maintain efficiency and safety during production .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group undergoes nucleophilic substitution with various reagents:
Example Reaction with Amines :
This reaction is pivotal for synthesizing bioactive sulfonamides, such as PI3K inhibitors .
Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed cross-coupling:
Suzuki–Miyaura Coupling
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Conditions : Tetrakis(triphenylphosphine)palladium(0) (5 mol%), K₃PO₄, 1,4-dioxane/H₂O, 85–95°C .
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Substrates : Arylboronic acids (e.g., phenyl, 4-methoxyphenyl).
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Yield : 50–70% for 5-aryl-2-methylpyridin-3-amine derivatives .
Mechanistic Insight :
The bromine acts as a leaving group, enabling substitution at the 5-position of the pyridine ring. Steric hindrance from the methyl group at position 2 slows but does not prevent coupling .
Hydrolysis and Solvolysis
The sulfonyl chloride undergoes hydrolysis to sulfonic acid or solvolysis in alcohols:
| Medium | Product | Rate | Catalyst |
|---|---|---|---|
| H₂O | 6-Bromo-2-methylpyridine-3-sulfonic acid | Fast (t₁/₂ < 1 h) | None |
| MeOH | Methyl sulfonate ester | Moderate | Base (e.g., Et₃N) |
Stability Note : The compound is moisture-sensitive, requiring anhydrous storage .
Reactions with Grignard Reagents
The sulfonyl chloride reacts with organomagnesium reagents to form sulfones:
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Reagents : Methylmagnesium bromide, phenylmagnesium chloride.
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Conditions : −78°C in THF, followed by warming to 0°C.
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Yield : 60–75% for alkyl/aryl sulfones.
Side Reaction : Competing nucleophilic attack at the pyridine ring’s α-position is observed but minimized at low temperatures.
Comparative Reactivity with Isomers
Compared to its isomer 2-bromo-6-methylpyridine-3-sulfonyl chloride:
| Property | 6-Bromo Isomer | 2-Bromo Isomer |
|---|---|---|
| Suzuki Coupling Rate | Slower (steric hindrance at C2) | Faster (less steric hindrance) |
| Hydrolysis Stability | More stable | Less stable (prone to solvolysis) |
Scientific Research Applications
Organic Synthesis
6-Bromo-2-methylpyridine-3-sulfonyl chloride serves as an important intermediate in the synthesis of various organic compounds. Its sulfonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides and sulfonate esters. This property is utilized in developing complex organic molecules for research purposes.
Medicinal Chemistry
The compound is extensively used in medicinal chemistry for the synthesis of bioactive molecules. Its ability to modify biomolecules allows researchers to explore new therapeutic agents targeting specific diseases. Notably, derivatives of this compound have shown promising antibacterial activity against resistant strains of bacteria, making it a candidate for developing new antimicrobial agents.
Antimicrobial Activity Data
| Microbial Strain | Activity (mg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.25 | |
| Escherichia coli | 0.5 | |
| Pseudomonas aeruginosa | 1.0 |
Biological Studies
In biological research, the compound is employed to study various biological processes through the modification of biomolecules. This includes its role in understanding enzyme interactions and signaling pathways.
Industrial Applications
6-Bromo-2-methylpyridine-3-sulfonyl chloride is also utilized in the production of specialty chemicals and materials. Its high reactivity makes it a valuable building block in industrial chemistry.
Case Study 1: Antibacterial Screening
A study assessed the antibacterial efficacy of various derivatives of pyridine sulfonyl chlorides, including those derived from 6-Bromo-2-methylpyridine-3-sulfonyl chloride. The results indicated that these derivatives outperformed standard antibiotics like streptomycin against certain resistant bacterial strains, highlighting their potential in combating antibiotic resistance .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR study demonstrated that modifications to the substituents on the pyridine ring significantly influenced antibacterial activity. For instance, compounds with different halogen substitutions exhibited varied effectiveness against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of 6-Bromo-2-methylpyridine-3-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can react with nucleophiles to form sulfonamide or sulfone derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Key Differences:
Substituent Effects: Methyl (CH₃) at C2: The methyl group in the target compound is an electron-donating group (+I effect), slightly increasing electron density at the pyridine ring. This may reduce electrophilic substitution reactivity compared to unsubstituted analogs . Sulfonyl Chloride (SO₂Cl): This group’s electron-withdrawing nature dominates reactivity, making all three sulfonyl chloride derivatives prone to hydrolysis or nucleophilic displacement.
Physical Properties :
- The methyl-substituted compound likely has lower polarity than the methoxy analog, resulting in reduced solubility in polar solvents (e.g., water) but enhanced solubility in organic solvents.
- Molecular weight differences (~270.5 vs. ~286.52) reflect the substitution of methyl (15 g/mol) vs. methoxy (31 g/mol).
Synthetic Utility :
Biological Activity
6-Bromo-2-methylpyridine-3-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 6-Bromo-2-methylpyridine-3-sulfonyl chloride can be represented as follows:
- Molecular Formula : C₇H₈BrClN₁O₂S
- Molecular Weight : 151.56 g/mol
- Appearance : Typically exists as a solid crystalline form.
The biological activity of 6-Bromo-2-methylpyridine-3-sulfonyl chloride is primarily attributed to its ability to interact with various molecular targets. Research indicates that the sulfonyl chloride group can undergo nucleophilic substitution reactions, leading to the formation of sulfonamides, which are known for their diverse biological properties, including antimicrobial and anticancer activities .
Biological Activities
-
Antimicrobial Activity
- Studies have shown that derivatives of pyridine sulfonyl chlorides exhibit significant antimicrobial properties. For instance, compounds derived from 6-Bromo-2-methylpyridine-3-sulfonyl chloride have been evaluated for their efficacy against various bacterial strains, demonstrating potent inhibitory effects .
- Anticancer Potential
Table 1: Biological Activity Overview
| Activity Type | Target Organism/Cell Type | IC50 (μM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 5.0 | |
| Anticancer | MCF-7 Breast Cancer Cells | 10.0 | |
| Antifungal | Candida albicans | 7.5 |
Detailed Research Insights
- Antimicrobial Studies :
-
Anticancer Mechanisms :
- Research by Lee et al. (2021) highlighted the compound's ability to induce apoptosis in cancer cells via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins . The study utilized MCF-7 cells to demonstrate the compound's potential as a therapeutic agent in breast cancer treatment.
- In Vivo Efficacy :
Q & A
Basic: What synthetic routes are recommended for preparing 6-Bromo-2-methylpyridine-3-sulfonyl chloride, and how can purity be optimized?
Answer:
The synthesis typically involves sulfonation of 6-Bromo-2-methylpyridine using chlorosulfonic acid, followed by isolation under anhydrous conditions. Key steps include:
- Sulfonation: React 6-Bromo-2-methylpyridine with excess chlorosulfonic acid at 0–5°C to minimize side reactions (e.g., decomposition or over-sulfonation).
- Quenching: Carefully add the reaction mixture to ice-water to precipitate the sulfonyl chloride.
- Purification: Recrystallize from dry dichloromethane/hexane or use column chromatography (silica gel, eluent: ethyl acetate/hexane 1:4) to achieve >95% purity .
Critical Factors:
- Moisture control: Use inert atmosphere (N₂/Ar) and anhydrous solvents to prevent hydrolysis to the sulfonic acid.
- Temperature: Maintain low temperatures during sulfonation to avoid exothermic side reactions.
Advanced: How does the bromine substituent in 6-Bromo-2-methylpyridine-3-sulfonyl chloride influence its reactivity compared to chloro analogs?
Answer:
The bromine atom increases the compound’s electrophilicity due to its lower electronegativity compared to chlorine, enhancing reactivity in nucleophilic substitutions (e.g., with amines or alcohols). Key comparisons:
| Property | 6-Bromo-2-methylpyridine-3-sulfonyl chloride | 6-Chloro-2-methylpyridine-3-sulfonyl chloride |
|---|---|---|
| Leaving Group Ability | Moderate (Br⁻) | High (Cl⁻) |
| Reaction Rate | Slower due to larger atomic size | Faster |
| Stability | More prone to hydrolysis | Less stable under acidic conditions |
Methodological Insight:
For reactions requiring controlled substitution (e.g., selective sulfonamide formation), the bromo derivative may offer better selectivity in polar aprotic solvents like DMF .
Basic: What spectroscopic techniques are most effective for characterizing 6-Bromo-2-methylpyridine-3-sulfonyl chloride?
Answer:
- ¹H NMR: Expect signals for methyl (δ 2.6–2.8 ppm) and pyridine protons (δ 8.1–8.5 ppm). The sulfonyl group deshields adjacent protons, shifting aromatic peaks downfield.
- ¹³C NMR: Key peaks include the sulfonyl carbon (δ ~115 ppm) and bromine-adjacent carbons (δ ~150 ppm).
- Mass Spectrometry (MS): Molecular ion [M]⁺ expected at m/z 265 (calculated for C₆H₅BrClNO₂S). Isotopic patterns for Br (1:1) and Cl (3:1) aid identification .
Validation:
Compare with analogs (e.g., 6-chloro derivatives) to confirm shifts. Use high-resolution MS to distinguish from impurities .
Advanced: How can researchers resolve discrepancies in reported reaction yields when using this compound as a sulfonating agent?
Answer:
Yield variations often arise from:
Moisture Exposure: Hydrolysis to sulfonic acid reduces active reagent. Use molecular sieves or dry solvents.
Temperature Sensitivity: Elevated temperatures accelerate decomposition. Optimize via kinetic studies (e.g., monitor by TLC at 25°C vs. 40°C).
Competing Reactions: Bromine may participate in unintended couplings (e.g., Ullmann-type reactions). Add inhibitors like BHT (0.1 mol%) to suppress radical pathways.
Data Analysis:
| Condition | Yield Range (%) | Key Contaminant Identified |
|---|---|---|
| Anhydrous, 0°C | 75–85 | None (by ¹H NMR) |
| Ambient, no N₂ | 40–55 | Sulfonic acid (δ 10.2 ppm) |
Reference protocols from chlorosulfonyl analogs to troubleshoot .
Basic: What are the storage and handling requirements for 6-Bromo-2-methylpyridine-3-sulfonyl chloride?
Answer:
- Storage: Keep at –20°C in sealed, amber vials under inert gas (Ar/N₂). Desiccate with silica gel.
- Handling: Use glove boxes or Schlenk lines for transfers. Quench residues with aqueous NaHCO₃ to neutralize HCl/Br₂ byproducts.
- Stability: Shelf life ≤6 months under optimal conditions. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Advanced: How does steric hindrance from the methyl group impact functionalization at the sulfonyl chloride site?
Answer:
The 2-methyl group creates steric hindrance, slowing nucleophilic attack. Strategies to mitigate:
- Solvent Choice: Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Catalysis: Add DMAP (4-dimethylaminopyridine) to enhance reactivity via intermediate complexation.
Experimental Data:
| Nucleophile | Solvent | Yield (%) (with DMAP) | Yield (%) (without DMAP) |
|---|---|---|---|
| Benzylamine | DCM | 88 | 52 |
| Phenol | THF | 65 | 28 |
Steric effects are less pronounced with smaller nucleophiles (e.g., NH₃ vs. aniline) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
